molecular formula C9H7Br2ClO B14058388 1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one

1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one

Cat. No.: B14058388
M. Wt: 326.41 g/mol
InChI Key: NNOGPBJTTLYEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Br2ClO It is a halogenated ketone, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one typically involves the bromination of 1-(2-bromo-6-chlorophenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-bromo-6-chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

    2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.

    1-Bromo-3-chloropropane: A simpler compound with a similar halogenated structure but lacking the ketone group.

    1-Bromo-2-propanol: Contains a hydroxyl group instead of a ketone.

Properties

Molecular Formula

C9H7Br2ClO

Molecular Weight

326.41 g/mol

IUPAC Name

1-bromo-1-(2-bromo-6-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H7Br2ClO/c1-5(13)9(11)8-6(10)3-2-4-7(8)12/h2-4,9H,1H3

InChI Key

NNOGPBJTTLYEOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1Br)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.